(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Description
Alternative Chemical Names and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across chemical databases:
Registry Identifiers :
- CAS Registry Number : 919286-58-1
- EC Number : Not formally assigned (commonly listed as N/A in safety sheets)
- ChemSpider ID : 26367847 (derived from structural similarity to related compounds)
- PubChem CID : 69389434
These identifiers facilitate cross-referencing in synthetic workflows and regulatory documentation.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₈BrNO₃ decomposes as follows:
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 10 | 12.01 | 120.10 |
| Hydrogen | 18 | 1.008 | 18.14 |
| Bromine | 1 | 79.90 | 79.90 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 3 | 16.00 | 48.00 |
Molecular Weight :
$$
120.10 + 18.14 + 79.90 + 14.01 + 48.00 = \mathbf{280.15 \, \text{g/mol}}
$$
The bromine atom contributes 28.5% of the total mass, underscoring its role as a leaving group in nucleophilic substitution reactions. The tert-butyl group (C₄H₉) provides steric bulk, stabilizing the Boc-protected amine during synthetic steps.
Properties
IUPAC Name |
tert-butyl (2R)-2-(bromomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXCSEPIBOWMOJ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70740406 | |
| Record name | tert-Butyl (2R)-2-(bromomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919286-58-1 | |
| Record name | tert-Butyl (2R)-2-(bromomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of the Morpholine Core
The initial step involves synthesizing the morpholine ring, often via cyclization reactions of amino alcohols or amino acids with aldehydes or ketones, under acidic or basic conditions. For example:
A primary amino alcohol reacts with formaldehyde or paraformaldehyde under acidic conditions to cyclize into the morpholine ring.
Step 2: Introduction of the Boc Protecting Group
The amino group at the 4-position of the morpholine is protected using tert-butyl dicarbonate (Boc2O):
Morpholine derivative + Boc2O → Boc-protected morpholine
Reaction conditions typically involve a base such as triethylamine in an inert solvent like dichloromethane (DCM), at room temperature, ensuring selective protection.
Step 3: Alkylation at the 2-Position
The key step involves alkylating the 2-position with a suitable bromomethyl reagent. This is often achieved via nucleophilic substitution:
Boc-protected morpholine + bromomethyl reagent (e.g., bromomethyl acetate or bromomethyl methyl ether) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile.
The reaction is conducted at controlled temperatures (0–25°C) to favor regioselectivity and stereoselectivity.
Step 4: Stereochemical Resolution
To obtain the (R)-enantiomer, chiral resolution techniques such as chiral chromatography or asymmetric synthesis using chiral catalysts are employed. Asymmetric catalysis can involve chiral ligands in palladium-catalyzed cross-coupling reactions, ensuring stereochemical control at the 2-position.
Step 5: Purification and Characterization
Purification involves column chromatography, recrystallization, and verification via chiral HPLC, NMR, and X-ray crystallography to confirm stereochemistry and purity.
Data Table Summarizing the Preparation Methods
| Step | Reaction Description | Reagents & Conditions | Purpose | References/Notes |
|---|---|---|---|---|
| 1 | Morpholine ring formation | Amino alcohol + aldehyde/ketone | Core structure synthesis | Commonly via cyclization reactions |
| 2 | Boc protection | Boc2O, triethylamine, DCM | Protect amino group | Ensures selective functionalization |
| 3 | Alkylation at 2-position | Bromomethyl reagent, K2CO3, DMF | Introduce bromomethyl group | Regioselective nucleophilic substitution |
| 4 | Stereochemical resolution | Chiral chromatography or asymmetric catalysis | Obtain (R)-enantiomer | Critical for stereoselectivity |
| 5 | Purification | Column chromatography, recrystallization | Purify final compound | Confirm stereochemistry via chiral HPLC |
Research Findings and Optimization Strategies
Recent research emphasizes the importance of stereoselective synthesis, with techniques such as asymmetric catalysis and chiral auxiliaries improving enantiomeric excess. Studies indicate that:
- Using chiral ligands in palladium-catalyzed cross-couplings enhances stereocontrol.
- Optimizing solvent and temperature conditions reduces racemization.
- Employing chiral resolution post-synthesis can improve enantiomeric purity when asymmetric synthesis is challenging.
For example, a study demonstrated that employing chiral phosphine ligands in palladium-catalyzed cross-coupling reactions yielded the (R)-enantiomer with over 98% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as azides, amines, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, primary amines, and thiols in solvents like N,N-dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Azido, amino, or thiol-substituted morpholine derivatives.
Oxidation: Bromomethyl morpholine derivatives with higher oxidation states.
Reduction: Reduced morpholine derivatives.
Hydrolysis: Morpholine-4-carboxylic acid derivatives.
Scientific Research Applications
Chemical Synthesis
(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate serves as an essential building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals due to its ability to undergo nucleophilic substitution reactions. The bromomethyl group can be replaced by various nucleophiles, including azides and amines, facilitating the formation of more complex structures.
Key Reactions:
- Nucleophilic Substitution: The bromomethyl group reacts with nucleophiles, allowing for the synthesis of derivatives with varying biological activities.
- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can be further utilized in synthetic pathways.
Biological Applications
The compound has shown significant potential as an antibacterial agent, particularly against gram-positive bacteria. Research indicates that it effectively inhibits bacterial growth, making it a candidate for antibiotic development. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Antibacterial Properties:
- Exhibits activity against various bacterial strains.
- Potential for development into novel antimicrobial therapies.
Medicinal Chemistry
In medicinal chemistry, this compound is involved in synthesizing potential drug candidates. Its structure allows for modifications that can enhance pharmacological properties such as bioavailability and selectivity towards specific biological targets.
Case Studies:
- Studies have explored its interactions with bacterial enzymes and receptors, providing insights into its potential therapeutic applications.
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials. Its reactivity and ability to form diverse derivatives make it suitable for various industrial applications, including the manufacture of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate involves its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, emphasizing differences in functional groups, reactivity, and applications.
Table 1: Comparative Analysis of Morpholine Derivatives
Key Research Findings
Reactivity and Functional Group Influence: The bromomethyl group in this compound enables facile nucleophilic substitutions (e.g., Suzuki couplings or alkylations), distinguishing it from hydroxyl- or amino-substituted analogs, which require activation for similar reactions . The (S)-enantiomer (CAS: 919286-71-8) exhibits identical reactivity but opposite stereochemistry, critical for synthesizing chiral active pharmaceutical ingredients (APIs) like β-blockers or antiviral agents .
Applications in Drug Synthesis: The hydroxyethyl analog (CAS: 136992-21-7) is less reactive but serves as a precursor for prodrugs or biodegradable polymers due to its hydroxyl group’s versatility in esterification . Aminomethyl derivatives (e.g., CAS: 1998701-09-9) are pivotal in peptide coupling and enzyme inhibitor design, leveraging the amine’s nucleophilicity .
Stability and Storage :
- Brominated derivatives (e.g., CAS: 919286-58-1) are typically stored at 2–8°C to prevent decomposition, whereas hydroxyethyl analogs (CAS: 136992-21-7) require protection from moisture due to hygroscopicity .
Synthetic Utility :
- The Boc group in all listed compounds enhances solubility in organic solvents (e.g., dichloromethane or THF), enabling their use in multi-step syntheses .
Biological Activity
(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, a compound with the molecular formula C10H18BrNO3, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Weight : 280.17 g/mol
- CAS Number : 919286-71-8
- Chemical Structure : The compound features a morpholine ring substituted with a bromomethyl group and a tert-butyl ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of morpholine derivatives, including this compound. For instance:
- In vitro Studies : Research indicates that morpholine-based compounds exhibit significant cytotoxicity against various cancer cell lines. A related compound demonstrated an IC50 value of less than 10 nM against CHK1 kinase, suggesting potent anticancer activity through checkpoint inhibition .
Antimicrobial Activity
The compound's structural characteristics may confer antimicrobial properties. Compounds containing morpholine rings have shown effectiveness against bacterial strains, indicating that this compound could potentially exhibit similar effects.
Case Studies and Research Findings
- CHK1 Inhibition : A study investigated various morpholine derivatives for their ability to inhibit CHK1 kinase. The findings suggested that modifications at the morpholine position could enhance selectivity and potency against cancer cells, which is relevant for this compound .
- Antimicrobial Screening : Morpholine derivatives have been subjected to antimicrobial screening, revealing activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is sparse, its structural analogs have shown promising results .
Table 1: Summary of Biological Activities of Morpholine Derivatives
Q & A
Q. What are the recommended synthetic routes for (R)-tert-butyl 2-(bromomethyl)morpholine-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution of a precursor such as (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate using HBr or PBr₃. Key optimization parameters include:
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., elimination).
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance bromide ion reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. For analogs like the chloromethyl derivative, similar protocols apply, but bromination requires stricter moisture control .
Q. How should researchers characterize the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers; retention time differences confirm stereochemical integrity .
- NMR Spectroscopy : Analyze H and C NMR for diastereotopic protons (e.g., morpholine ring protons) to detect racemization. Coupling constants (J-values) in the range of 3–5 Hz indicate axial-equatorial proton arrangements .
- X-ray Crystallography : For definitive confirmation, grow single crystals in ethyl acetate/hexane. Refinement via SHELXL (e.g., SHELX-97) resolves absolute configuration .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in nucleophilic substitution compared to chloromethyl analogs?
Methodological Answer: The bromomethyl derivative exhibits higher reactivity due to:
- Leaving Group Ability : Bromide (Br⁻) is a better leaving group than chloride (Cl⁻), reducing activation energy in SN2 reactions.
- Kinetic Studies : Comparative studies with (R)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate show bromo-substituted reactions proceed 2–3× faster in DMF at 25°C .
- Side Reactions : Bromo derivatives are more prone to elimination under basic conditions; use mild bases (e.g., K₂CO₃) and low temperatures to suppress β-hydride elimination .
Q. What strategies mitigate instability during long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (Ar/N₂) in amber vials to prevent photodegradation and moisture ingress .
- Stability Monitoring : Periodically analyze via H NMR for decomposition signals (e.g., tert-butyl group degradation at δ 1.4 ppm). Lyophilization extends stability for hygroscopic batches .
- Contradiction Note : While some safety data sheets classify this compound as non-hazardous (e.g., ), thermal degradation studies indicate release of HBr under heating (>100°C); always use fume hoods .
Q. How can computational modeling predict the compound’s behavior in catalytic asymmetric synthesis?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states in SN2 reactions. The morpholine ring’s chair conformation stabilizes tetrahedral intermediates, favoring retention of configuration .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction rates and byproduct formation. Correlate with experimental HPLC data for validation .
Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?
Methodological Answer:
Q. How can researchers validate its application in peptide mimetic drug synthesis?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
